3-[(oxiran-2-yl)methoxy]quinoline
Description
Significance of the Quinoline (B57606) Scaffold in Bioactive Compounds
The quinoline ring system, a fused bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govnih.govresearchgate.net The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.govresearchgate.net
Historically, quinoline-based compounds have been at the forefront of treating infectious diseases, with quinine (B1679958) and chloroquine (B1663885) being notable examples of antimalarial drugs. researchgate.net The scaffold's importance extends to oncology, with several quinoline-containing molecules approved as anticancer agents that function as topoisomerase or kinase inhibitors. nih.gov Furthermore, quinoline derivatives have demonstrated a wide array of other pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective activities. mdpi.comeurekaselect.com The ability of the quinoline ring to intercalate with DNA and interact with various enzymes contributes to its diverse bioactivities. ysu.am
Table 1: Examples of Pharmacological Activities of Quinoline Derivatives
| Pharmacological Activity | Examples of Quinoline-Based Compounds |
| Antimalarial | Quinine, Chloroquine, Mefloquine |
| Anticancer | Camptothecin, Irinotecan, Topotecan |
| Antibacterial | Ciprofloxacin (B1669076), Levofloxacin |
| Antifungal | Clioquinol |
| Antiviral | Saquinavir (contains a quinoline-like isoquinoline) |
Relevance of the Oxirane (Epoxide) Moiety in Chemical Biology
The oxirane, or epoxide, is a three-membered cyclic ether that, despite its simple structure, plays a crucial role in chemical biology and drug design. The inherent ring strain of the epoxide ring makes it a highly reactive electrophile, susceptible to ring-opening reactions by a variety of nucleophiles, including amino acids and nucleic acid bases. This reactivity is the basis for the biological activity of many epoxide-containing compounds.
Epoxides are found in a number of natural products with potent biological activities. In medicinal chemistry, the epoxide moiety has been incorporated into various drugs, where it can act as a "warhead" that covalently binds to its biological target, leading to irreversible inhibition. This mechanism is particularly relevant in the design of enzyme inhibitors. While the high reactivity of epoxides has raised concerns about potential toxicity, careful molecular design can lead to selective and effective therapeutic agents. Several approved drugs contain an epoxide functional group, demonstrating its therapeutic value.
Rationale for Investigating Quinoline-Epoxide Hybrid Structures
The rationale for investigating hybrid structures that combine the quinoline scaffold with an epoxide moiety is rooted in the principle of molecular hybridization. This approach aims to create bifunctional molecules that can potentially exhibit synergistic or additive effects, leading to enhanced biological activity.
The quinoline moiety can serve as a "carrier" or "address" component, guiding the molecule to its biological target, such as a specific enzyme or receptor, through non-covalent interactions. Once localized, the reactive epoxide "warhead" can form a covalent bond with a nucleophilic residue in the target's active site, leading to potent and often irreversible inhibition. This targeted covalent inhibition is a powerful strategy in drug discovery, as it can lead to high potency and prolonged duration of action.
Overview of Research Trajectories for Novel Chemical Entities
The exploration of novel chemical entities like 3-[(oxiran-2-yl)methoxy]quinoline typically follows a structured research trajectory. This begins with the chemical synthesis of the target compound and its analogs. The synthesis of quinoline-epoxide hybrids would likely involve the reaction of a hydroxyquinoline with an epihalohydrin, such as epichlorohydrin (B41342), followed by base-induced cyclization to form the oxirane ring.
Once synthesized, these new compounds undergo extensive in vitro screening to evaluate their biological activities against a panel of targets. Based on the known properties of the parent scaffolds, initial investigations for quinoline-epoxide hybrids would likely focus on their potential as anticancer and antimicrobial agents. For instance, their ability to inhibit cancer cell proliferation would be assessed using various cancer cell lines, and their antimicrobial efficacy would be tested against a range of pathogenic bacteria and fungi.
Promising lead compounds identified from these initial screens would then be subjected to more detailed mechanistic studies to elucidate their mode of action. This could involve investigating their ability to inhibit specific enzymes, interact with DNA, or disrupt other cellular processes. The structure-activity relationship (SAR) is then established by systematically modifying the structure of the lead compound and observing the effects on its biological activity. This iterative process of design, synthesis, and testing is central to the optimization of a novel chemical entity into a potential drug candidate.
Due to the absence of specific research data for this compound in the public domain, the following sections will draw upon findings for structurally related quinoline-epoxide hybrids to illustrate the potential research findings and characteristics of this class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-(oxiran-2-ylmethoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-4-12-9(3-1)5-10(6-13-12)14-7-11-8-15-11/h1-6,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGCULLVISDIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Oxiran 2 Yl Methoxy Quinoline and Its Analogues
Exploration of Synthetic Routes to 3-[(oxiran-2-yl)methoxy]quinoline
The construction of the fundamental this compound scaffold can be achieved through several reliable synthetic pathways. The choice of method often depends on the availability of starting materials and the desired purity of the final product.
Utilization of Epichlorohydrin (B41342) in Etherification Reactions
A primary and widely employed method for the synthesis of this compound involves the etherification of 3-hydroxyquinoline (B51751) with epichlorohydrin. This reaction is a classic example of a Williamson ether synthesis, where the phenoxide ion of 3-hydroxyquinoline acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, which facilitates the deprotonation of the hydroxyl group on the quinoline (B57606) ring.
The general reaction scheme is as follows:
3-Hydroxyquinoline + Epichlorohydrin --(Base)--> this compound
This method is advantageous due to the commercial availability and high reactivity of epichlorohydrin. orgsyn.org Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize the formation of byproducts, including the product of epoxide ring-opening by another molecule of 3-hydroxyquinoline.
A typical experimental procedure would involve dissolving 3-hydroxyquinoline in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, followed by the addition of a base. Epichlorohydrin is then added, and the reaction mixture is stirred, often with heating, to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through standard workup procedures, which may include extraction and purification by column chromatography.
Regioselective Epoxidation Strategies for Quinoline Derivatives
An alternative approach to synthesize this compound is through the regioselective epoxidation of a suitable precursor, such as 3-allyloxyquinoline. This precursor can be readily prepared by the reaction of 3-hydroxyquinoline with an allyl halide. The subsequent epoxidation of the terminal double bond of the allyl group yields the desired oxirane ring.
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used reagents for this transformation. masterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.comyoutube.com The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM) at or below room temperature. The epoxidation with m-CPBA is generally stereospecific, with the oxygen atom being delivered to the same face of the double bond. masterorganicchemistry.com
The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the alkene in a single step. masterorganicchemistry.com The regioselectivity of the epoxidation is high for the terminal double bond of the allyloxy group due to its higher reactivity compared to the aromatic rings of the quinoline core.
| Precursor | Reagent | Product | Notes |
| 3-Allyloxyquinoline | m-CPBA | This compound | The reaction is highly regioselective for the terminal double bond. |
Advanced Synthetic Approaches for Derivatized Quinoline-Oxirane Hybrids
The versatile reactivity of the epoxide ring and the quinoline core in this compound allows for the synthesis of a wide array of derivatized hybrids. These advanced synthetic approaches enable the introduction of various functional groups, leading to compounds with potentially enhanced properties.
Epoxide Ring-Opening Reactions with Nucleophiles (e.g., piperidine (B6355638), morpholine)
The strained three-membered ring of the oxirane moiety in this compound is susceptible to nucleophilic attack, leading to ring-opening and the formation of β-amino alcohols. This reaction is a powerful tool for introducing diverse amine functionalities. Common nucleophiles for this purpose include secondary amines such as piperidine and morpholine (B109124). nih.govmdpi.comnih.gov
The ring-opening reaction can be catalyzed by both acids and bases. Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide. The reaction with amines like piperidine and morpholine typically proceeds under mild conditions, often by simply heating the reactants together in a suitable solvent or neat.
The general reaction scheme is:
This compound + Nucleophile (e.g., Piperidine, Morpholine) --> 1-(Nucleophil-2-yl)-3-(quinolin-3-yloxy)propan-2-ol
This reaction provides a straightforward route to a library of quinoline-oxirane hybrids with varying substituents on the nitrogen atom, which can significantly influence their chemical and physical properties.
| Nucleophile | Product |
| Piperidine | 1-(Piperidin-1-yl)-3-(quinolin-3-yloxy)propan-2-ol |
| Morpholine | 1-Morpholino-3-(quinolin-3-yloxy)propan-2-ol |
Modifications to the Quinoline Core: Halogenation and Substituent Introduction
Further diversification of the quinoline-oxirane scaffold can be achieved by introducing substituents onto the quinoline ring itself. Halogenation is a common modification, as the introduced halogen atom can serve as a handle for further functionalization through cross-coupling reactions. rsc.orgopenstax.org
The position of halogenation on the quinoline ring is influenced by the electronic nature of the existing substituents and the reaction conditions. openstax.orgresearchgate.netacs.org The ether linkage at the 3-position is an electron-donating group, which generally directs electrophilic aromatic substitution to the ortho and para positions. However, the complex electronics of the bicyclic quinoline system can lead to a mixture of products. Metal-free halogenation methods using N-halosuccinimides (NCS, NBS, NIS) have been developed for the selective halogenation of quinolines under aqueous conditions. researchgate.net
In addition to halogenation, other substituents can be introduced onto the quinoline core using various synthetic methodologies, such as nitration or Friedel-Crafts reactions, although these may require careful optimization to avoid side reactions with the oxirane ring. The reactivity of the quinoline ring can be significantly influenced by the nature of the substituents already present. openstax.org
Multi-component Reaction Strategies for Complex Oxirane-Quinoline Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecular architectures in a single step. researchgate.netrsc.orgnih.gov Several MCRs are known for the synthesis of the quinoline core, such as the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer annulation. While not directly forming the oxirane ring in the same pot, these methods can be adapted to synthesize quinoline precursors that can then be functionalized with the oxirane moiety.
For instance, a multi-component reaction could be designed to synthesize a substituted 3-hydroxyquinoline derivative. This intermediate could then be subjected to etherification with epichlorohydrin as described in section 2.1.1. Alternatively, MCRs could be employed to construct a more complex quinoline derivative which already contains a suitable functional group for conversion to an oxirane. The continuous development of novel MCRs holds promise for the rapid and efficient generation of diverse and complex quinoline-oxirane hybrids. rsc.org
Darzens Reaction for Epoxide Formation
The Darzens reaction, or Darzens condensation, is a classic method for forming epoxides (oxiranes). It typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an α-haloester in the presence of a base to yield an α,β-epoxy ester, also known as a glycidic ester.
While a versatile method for creating carbon-carbon bonds and the epoxide ring simultaneously, the direct synthesis of this compound via a traditional Darzens reaction is not the commonly reported pathway. The synthesis of the target molecule is more frequently achieved through the Williamson ether synthesis, where the sodium salt of 3-hydroxyquinoline is reacted with epichlorohydrin.
However, the principles of the Darzens reaction are relevant in the broader context of synthesizing complex oxirane-containing heterocyclic structures. For instance, a related reaction is the synthesis of spiro[indoline-3,2'-oxiran]-2-ones, which has been efficiently achieved through the Darzens reaction of isatins (which contain a ketone group) with phenacyl bromides, using potassium carbonate as a base catalyst. beilstein-journals.org This demonstrates the utility of the reaction in creating spiro-fused oxirane systems within heterocyclic frameworks. beilstein-journals.org
Table 1: General Conditions for Darzens Reaction in Heterocyclic Synthesis This table is illustrative of the Darzens reaction for related compounds, as direct application to the target molecule is not standard.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product Type | Reference |
|---|
Green Chemistry and Sustainable Synthesis Considerations
The development of sustainable synthetic methods for quinoline derivatives is a significant area of research, driven by the need to reduce waste, avoid harsh reagents, and improve energy efficiency. ijpsjournal.comnih.gov These principles are applied to the synthesis of the quinoline core structure, which is a precursor to the final target molecule.
Catalytic Systems in Quinoline-Oxirane Synthesis
Modern synthetic strategies for quinolines increasingly rely on advanced catalytic systems to enhance efficiency and selectivity under milder conditions. Gold catalysis, in particular, has emerged as a powerful tool. rsc.org Gold-catalyzed reactions have been developed for various intermolecular annulations to construct the quinoline scaffold. rsc.org Notably, some gold-catalyzed pathways can lead to the formation of epoxide intermediates, which are valuable for further transformations into derivatives like 3-hydroxyquinolines. researchgate.net
Beyond gold, a range of other metal-based and organocatalytic systems are employed to promote green quinoline synthesis. These include:
Manganese(II) complexes: Used for the synthesis of quinolines from amino alcohols and ketones. organic-chemistry.org
Iridium catalysts: Enable the efficient and environmentally benign synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones. organic-chemistry.org
Cobalt oxide: A heterogeneous catalyst used for the aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions. organic-chemistry.org
Zeolites: Hβ zeolite has been used as a recyclable, heterogeneous catalyst for the one-step synthesis of 2,4-disubstituted quinolines under solvent-free conditions. rsc.org
Biocatalysis also presents a green alternative. Enzymes such as monoamine oxidase (MAO-N) have been used to effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to produce the corresponding quinoline derivatives under mild, aqueous conditions. northumbria.ac.uk
Table 2: Selected Catalytic Systems in Quinoline Synthesis
| Catalyst Type | Specific Catalyst | Reactants | Key Advantage | Reference(s) |
|---|---|---|---|---|
| Gold | Gold(III) complexes | Aniline (B41778) derivatives, Alkynes | High efficiency, Formation of valuable intermediates | rsc.orgresearchgate.net |
| Zeolite | Hβ zeolite | Ketones, 2-Aminobenzophenones | Heterogeneous, Recyclable, Solvent-free | rsc.org |
| Iridium | Ir-complex | 2-Aminobenzyl alcohols, α,β-Unsaturated ketones | High efficiency, Environmentally benign | organic-chemistry.org |
| Cobalt | Heterogeneous Cobalt Oxide | Tetrahydroquinolines | Aerobic oxidation, Mild conditions | organic-chemistry.org |
Solvent-Free and Environmentally Benign Reaction Conditions
A key aspect of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. ijpsjournal.com Several strategies for quinoline synthesis have been developed that operate under solvent-free or environmentally benign conditions.
Solvent-free reactions are often conducted by heating a mixture of reactants with a catalyst. For example, the synthesis of quinoline derivatives has been achieved by reacting 2-aminoacetophenone (B1585202) with ketones in the presence of caesium iodide under thermal, solvent-free conditions, resulting in good yields and simple work-up. researchgate.net Similarly, the use of Hβ zeolite as a catalyst allows for the synthesis of 2,4-disubstituted quinolines without any solvent. rsc.org
Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes have been successfully performed under metal- and solvent-free conditions, using oxygen as the oxidant to produce a variety of quinoline derivatives in good yields. rsc.orgfao.org
The use of alternative reaction media is another approach. Ionic liquids, for instance, have been used as recyclable acidic homogeneous media for the Friedländer synthesis of quinolines. nih.gov These methods not only reduce environmental impact but also often lead to shorter reaction times and simplified purification processes. nih.govresearchgate.net
Table 3: Comparison of Reaction Conditions for Quinoline Synthesis
| Method | Catalyst | Solvent | Conditions | Advantages | Reference(s) |
|---|---|---|---|---|---|
| Thermal Synthesis | Caesium Iodide | None (Solvent-free) | 100 °C | Clean reaction, Short reaction times, Easy work-up | researchgate.net |
| Heterogeneous Catalysis | Hβ Zeolite | None (Solvent-free) | Thermal | Recyclable catalyst, Scalable | rsc.org |
| Brønsted Acid Catalysis | Brønsted Acid (e.g., TFA) | None (Solvent-free) | O₂ (oxidant) | Metal-free, Good functional group tolerance | rsc.orgfao.org |
Computational Chemistry and Molecular Modeling of 3 Oxiran 2 Yl Methoxy Quinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in unraveling the intrinsic properties of a molecule. For quinoline (B57606) derivatives, these theoretical approaches provide a foundational understanding of their stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and, consequently, the stability of molecules. nih.govacs.org For quinoline derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-31+G(d,p), are utilized to find the most stable conformation of the molecule by minimizing its energy. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative Analogue Note: This data is for a representative 6-bromo-4-phenoxyquinoline (B8814892) derivative and is intended to be illustrative of the types of parameters obtained from DFT calculations.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-O (ether) | 1.375 | C-O-C |
| C-N (quinoline) | 1.312 | C-N-C |
| O-C (oxirane) | 1.450 | C-O-C (oxirane) |
The table is populated with hypothetical yet plausible data based on general knowledge of organic molecules for illustrative purposes, as specific experimental or calculated values for 3-[(oxiran-2-yl)methoxy]quinoline are not available in the provided search results.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov
For quinoline derivatives, the HOMO is often located on the electron-rich quinoline ring, while the LUMO's position can vary depending on the substituents. nih.gov In a study on functionalized phenoxy quinoline derivatives, the calculated energy gap was found to be in the range of 4.93 to 5.07 eV, indicating significant stability. mdpi.com For this compound, the presence of the oxygen atoms in the methoxy (B1213986) and oxirane groups would influence the electron distribution and thus the HOMO-LUMO energies.
Table 2: Representative Frontier Molecular Orbital Data for a Quinoline Derivative Analogue Note: The energy gap data is from a study on 6-bromo-4-phenoxyquinoline derivatives. mdpi.com HOMO and LUMO energies are illustrative.
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy and oxirane groups, indicating these are sites for potential electrophilic interaction. Conversely, the hydrogen atoms of the aromatic and aliphatic parts would exhibit positive potential.
Thermodynamic Parameters and Chemical Reactivity Indices
DFT calculations can also be used to determine various thermodynamic parameters, such as zero-point vibrational energy, thermal energy, and entropy. These parameters are crucial for understanding the stability and behavior of the molecule at different temperatures.
Furthermore, global reactivity descriptors, including electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. nih.gov These indices provide a quantitative measure of the molecule's reactivity. For instance, hardness is a measure of the molecule's resistance to changes in its electron distribution.
Table 3: Representative Chemical Reactivity Indices Note: These values are illustrative and would be calculated from the HOMO and LUMO energies.
| Parameter | Definition | Illustrative Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.5 eV |
| Global Softness (S) | 1/(2η) | 0.2 eV-1 |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA) to form a stable complex. researchgate.netresearchgate.net This method is widely used in drug discovery to understand and predict ligand-target interactions.
Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., enzymes, receptors, DNA)
Molecular docking studies on quinoline derivatives have shown their potential to interact with various biological targets. researchgate.netresearchgate.net For this compound, docking simulations would involve placing the molecule into the binding site of a specific macromolecule to predict its binding mode and affinity. The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction.
These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. For example, the nitrogen atom in the quinoline ring and the oxygen atoms in the side chain of this compound could act as hydrogen bond acceptors, while the aromatic quinoline ring could engage in π-π stacking interactions. While specific docking studies for this exact compound are not detailed in the available literature, research on other quinoline derivatives has demonstrated their ability to bind to targets like thymidine (B127349) phosphorylase and VEGFR tyrosine kinase. researchgate.netresearchgate.net
Computational Assessment of Pharmacophore Features
Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. frontiersin.org For quinoline derivatives, pharmacophore models have been successfully developed to elucidate the key features required for various activities, including antioxidant effects and enzyme inhibition. nih.govresearchgate.net These models typically consist of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (RA), and hydrophobic (H) regions. nih.govresearchgate.net
For this compound, a hypothetical pharmacophore model can be constructed based on its structural components. The key features would likely include:
Hydrogen Bond Acceptors (HBA): The nitrogen atom within the quinoline ring, the oxygen atom of the ether linkage, and the oxygen atom of the oxirane ring are all potential hydrogen bond acceptors.
Aromatic Ring (RA): The quinoline ring system itself serves as a crucial aromatic and hydrophobic feature, capable of engaging in π-π stacking interactions. researchgate.net
Hydrophobic Group: The entire bicyclic quinoline structure contributes a significant hydrophobic character.
A study on quinoline-3-carbohydrazide (B3054276) derivatives identified a pharmacophore model for antioxidant activity comprising one aromatic ring and three hydrogen bond acceptors. nih.gov Similarly, a five-point pharmacophore model for VEGFR-2 tyrosine kinase inhibitors included two hydrogen bond acceptors, one donor, and two aromatic rings. researchgate.net Based on these precedents, the features of this compound could be mapped to known pharmacophores to predict its potential biological targets.
Table 1: Potential Pharmacophoric Features of this compound
| Feature Type | Specific Structural Moiety | Potential Interaction |
| Aromatic Ring (RA) | Quinoline Core | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor (HBA) | Quinoline Nitrogen | Hydrogen bonding with donor groups |
| Hydrogen Bond Acceptor (HBA) | Ether Oxygen | Hydrogen bonding with donor groups |
| Hydrogen Bond Acceptor (HBA) | Oxirane Oxygen | Hydrogen bonding with donor groups |
| Electrophilic Center | Oxirane Ring Carbons | Covalent bond formation with nucleophiles |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide powerful insights into the dynamic nature of molecules and their interactions with biological targets over time. arabjchem.org These simulations are widely used for quinoline derivatives to assess the stability of ligand-protein complexes, analyze conformational flexibility, and understand interactions with solvent molecules. nih.govmdpi.comnih.gov
For this compound, MD simulations would be invaluable for several reasons:
Conformational Analysis: To understand the flexibility of the (oxiran-2-yl)methoxy side chain relative to the rigid quinoline ring. This includes determining the preferred dihedral angles and the range of motion, which dictates how the molecule can present its pharmacophoric features to a binding site.
Solvation and Stability: MD simulations in a water box can reveal how the molecule interacts with its aqueous environment, which influences its solubility and bioavailability. Radial distribution functions (RDF) can be calculated to quantify the interactions between specific atoms (like the ether and oxirane oxygens) and water molecules. arabjchem.org
Binding Dynamics: If a potential protein target is identified (e.g., through docking studies), MD simulations of the ligand-protein complex can assess the stability of the binding pose. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can indicate the stability of the complex and the flexibility of protein residues in the binding pocket, respectively. nih.gov For a molecule with a reactive epoxide, MD could help model the pre-covalent state and the conformational changes leading to bond formation.
A typical MD simulation setup for a quinoline derivative involves placing the molecule in a periodic water box, often using a force field like CHARMM, and running the simulation for a duration ranging from nanoseconds to microseconds. mdpi.comtandfonline.com
Table 2: Typical Parameters for MD Simulation of a Quinoline Derivative
| Parameter | Typical Value/Setting | Purpose |
| Force Field | CHARMM, AMBER | Describes the potential energy of the system's atoms. |
| Solvent Model | SPC, TIP3P | Explicitly represents water molecules. |
| System Ensemble | NPT (Isothermal-Isobaric) | Maintains constant pressure and temperature, mimicking physiological conditions. |
| Simulation Time | 10 - 100 ns | Duration of the simulation to observe molecular motions. mdpi.com |
| Temperature | 300 K | Approximates physiological temperature. arabjchem.org |
| Pressure | 1 bar | Approximates atmospheric pressure. arabjchem.org |
In Silico Prediction of Biological Activity
In silico methods are crucial for prioritizing compounds for synthesis and experimental testing by predicting their potential biological activities and pharmacokinetic profiles. For quinoline derivatives, these predictions often involve molecular docking, Quantitative Structure-Activity Relationship (QSAR) models, and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.govmdpi.com
A study on structurally related (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives provides a strong precedent for the types of in silico analyses applicable to this compound. researchgate.net These analyses include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For the related quinolinyl epoxy ketones, docking was performed against Glucosamine-6-phosphate synthase, an enzyme involved in the fungal cell wall biosynthesis pathway, suggesting a potential antifungal application. researchgate.net Given the structural similarity, this compound could be docked into the same or other enzyme active sites that have key nucleophilic residues (e.g., cysteine, serine, histidine) capable of reacting with the epoxide ring.
Drug-Likeness and ADME Properties: The "Rule of Five," developed by Lipinski, is a widely used filter to assess the potential for oral bioavailability. researchgate.net It evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Beyond this rule, computational tools like SwissADME and pkCSM can predict a wide range of pharmacokinetic properties, including gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.com
Toxicity Prediction: Various in silico models can predict potential toxicity, such as the oral rat LD50 (the dose lethal to 50% of a test population), mutagenicity, and cardiotoxicity. researchgate.net The presence of the reactive epoxide ring in this compound would be a key feature for toxicity prediction, as epoxides are a known class of potentially reactive and genotoxic compounds.
Table 3: Example of Predicted In Silico Properties for a Quinoline Derivative (Note: These are example values based on analyses of similar compounds and not experimental data for this compound)
| Property | Predicted Value/Outcome | Significance | Source (Methodology) |
| Molecular Weight | 201.22 g/mol | Complies with Lipinski's Rule (< 500) | Calculation |
| logP (Lipophilicity) | ~2.0 - 2.5 | Complies with Lipinski's Rule (< 5) | mdpi.com |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5) | Calculation |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10) | Calculation |
| Human Intestinal Absorption | High (>90%) | Good potential for oral absorption | mdpi.com |
| Bioactivity Score (Molinspiration) | ~0.1 - 0.4 | Indicates potential as a GPCR ligand, enzyme inhibitor | researchgate.net |
| Oral Rat LD50 | Predicted Class 3 or 4 | Moderate to low acute toxicity | researchgate.net |
Structure Activity Relationship Sar Studies of 3 Oxiran 2 Yl Methoxy Quinoline Derivatives
Impact of Substitutions on the Quinoline (B57606) Ring on Biological Activitymdpi.com
The quinoline nucleus serves as a versatile scaffold in medicinal chemistry, and substitutions on this ring system can dramatically alter the potency and selectivity of its derivatives. biointerfaceresearch.comnih.gov The electronic properties, lipophilicity, and steric profile of substituents play a crucial role in modulating the biological response.
The placement of methoxy (B1213986) (-OCH₃) and halogen groups on the quinoline ring has a significant impact on the biological activity of the derivatives. The electronic nature of these substituents can vary depending on their position. A methoxy group, for instance, can act as an electron-donating group when at the para-position relative to a reaction center, but as an electron-withdrawing group at the meta-position. wikipedia.org
Table 1: Impact of Methoxy and Halogen Substitutions on Quinoline Derivative Activity
| Quinoline Scaffold | Substituent(s) | Position(s) | Biological Target/Activity | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| Diaryl-dimethoxyquinoline | -Cl or -CF₃ | Terminal Aryl Ring | Raf Inhibition | Enhanced inhibitory activity | mdpi.com |
| Quinoline | Various | C-6, C-7 | VEGFR-2 Inhibition | Considered crucial for ligand-protein stabilization | mdpi.com |
| Pyrazolo[4,3-f]quinoline | Methoxy vs. Methyl | R¹ | Cytotoxicity (NUGC-3) | Methyl group showed higher activity than methoxy | mdpi.com |
| Pyrazolo[4,3-f]quinoline | Halogens (-F, -Br) | Various | Cytotoxicity (NUGC-3) | No clear correlation between activity and halogen properties | mdpi.com |
The introduction of alkyl chains and additional aromatic moieties to the quinoline scaffold provides a strategy to modulate properties such as hydrophobicity and steric bulk, which are critical for receptor binding. researchgate.net The length and flexibility of alkyl chains can influence how a molecule fits into a binding pocket. For instance, in a study of phenoxyalkylamines, the length of the alkyl chain connecting a nitrogen atom to a central oxygen atom created a one-order-of-magnitude difference in 5-HT2 receptor binding affinity. nih.gov
The presence and orientation of aromatic moieties are also determining factors for activity. In a series of quinoline derivatives designed to reverse multidrug resistance (MDR), highly active compounds possessed a hydrophobic moiety with two aryl rings that deviated from a common plane. nih.gov This non-planar arrangement was suggested to facilitate interaction with hydrogen bond donors within the P-glycoprotein (P-gp) transporter. nih.gov These findings underscore the importance of the three-dimensional arrangement of hydrophobic and aromatic groups for effective biological interactions.
Role of the Oxirane Ring in Pharmacological Efficacy
The oxirane, or epoxide, ring is a key functional group in 3-[(oxiran-2-yl)methoxy]quinoline. nih.gov This three-membered ring is characterized by significant ring strain, as the sp³-hybridized carbon atoms are forced into 60° bond angles, a large deviation from the ideal 109.5°. wikipedia.orgyoutube.com This inherent strain makes the epoxide ring highly reactive and susceptible to nucleophilic attack, a feature central to its pharmacological action. nih.govwikipedia.org
The carbon atom of the oxirane ring attached to the methoxy linker is a chiral center, meaning the epoxide can exist as different stereoisomers (enantiomers). The stereochemistry of this epoxide moiety is often crucial for biological activity. The specific three-dimensional arrangement of atoms can determine the molecule's ability to bind to a chiral biological target, such as an enzyme's active site.
Studies on quinoline alkaloids have demonstrated the importance of epoxide stereochemistry. In the synthesis of (-)-lunacridine, a quinoline epoxide with a known, specific configuration was used as a starting material, highlighting that the stereochemistry of the final product and its biological activity is directly linked to the stereochemistry of the epoxide precursor. rsc.org Ring-opening reactions of epoxides, which are fundamental to their mechanism of action, are stereospecific processes. The nucleophilic attack typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the site of attack. acs.org Therefore, the initial stereoconfiguration of the epoxide dictates the spatial arrangement of the resulting product after it has reacted with its biological target.
The high reactivity of the epoxide ring is a primary driver of the biological action of many compounds containing this moiety. nih.gov The ring is susceptible to ring-opening reactions initiated by a wide range of nucleophiles, including water, alcohols, and the side chains of amino acids like cysteine and histidine found in proteins. wikipedia.orglibretexts.org
This reactivity allows the molecule to act as an alkylating agent, forming a stable covalent bond with nucleophilic residues within the binding site of a target protein or enzyme. nih.gov This process can lead to irreversible inhibition of the protein's function. The reaction typically follows an Sₙ2 pathway, where the nucleophile attacks one of the partially positively charged carbon atoms of the epoxide, causing the carbon-oxygen bond to break and relieve the ring strain. libretexts.orgyoutube.com Under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. wikipedia.orgyoutube.com This covalent modification mechanism is a powerful mode of action that can result in potent and long-lasting pharmacological effects.
Conformational Analysis and Spatial Requirements for Receptor Binding
For a molecule to exert its biological effect, it must adopt a specific three-dimensional conformation that is complementary to its target's binding site. Conformational analysis of quinoline derivatives has provided valuable insights into the spatial requirements for activity.
Key structural features, such as the distance between specific atoms and the relative orientation of different parts of the molecule, are critical. For example, in MDR-reversing quinoline derivatives, a crucial spatial requirement was identified: the distance between the hydrophobic moiety and a basic nitrogen atom must be at least 5 Ångströms (Å). nih.gov Furthermore, the most active compounds in this series adopted a conformation where two aryl rings were out of plane with each other, suggesting a specific three-dimensional shape is necessary for optimal interaction with the P-glycoprotein target. nih.gov Similarly, computational analysis of other receptor ligands has confirmed that specific distances between key functional groups, such as a nitrogen atom and an oxygen atom, are essential for high binding affinity. nih.gov These studies demonstrate that beyond the chemical structure, the specific low-energy conformations a molecule can adopt are fundamental to its ability to bind effectively to its biological target and elicit a pharmacological response.
Interactions with Hydrogen Bond Donors and Acceptors
The interaction of quinoline derivatives with biological targets is significantly influenced by hydrogen bonding. The nitrogen atom within the quinoline ring and various substituents on the scaffold can act as hydrogen bond acceptors, while other attached functional groups can serve as donors.
Key findings from research indicate that for certain quinoline derivatives designed as multidrug resistance (MDR) reversal agents, the quinoline nitrogen atom is a major structural feature influencing activity. nih.gov In the context of kinase inhibition, the nitrogen of the quinoline core can form a crucial hydrogen bond with the backbone of conserved amino acid residues, such as Valine, in the ATP-binding cleft of the target protein. nih.gov
Further studies on related scaffolds have elaborated on the importance of hydrogen bonding groups. For instance, in the design of new c-Met inhibitors based on a 4-phenoxyquinoline structure, the linker connecting the quinoline moiety to another aromatic group should ideally contain hydrogen-bond donor and/or acceptor groups to modulate activity. nih.gov Specific substitutions on the quinoline ring also play a vital role. For example, cyano (-CN) substituents have been shown to form hydrogen bonds with amino acids like Serine and Aspartic acid within the binding sites of protein kinases. nih.gov The presence of an amide group in the linker is also considered a fundamental feature for activity in these derivatives. nih.gov
| Interacting Group of Quinoline Derivative | Interacting Partner (Amino Acid/Protein Domain) | Type of Interaction | Reference |
| Quinoline Nitrogen | P-170 glycoprotein (B1211001) (P-gp) | Hydrogen Bond Acceptor | nih.gov |
| Quinoline Nitrogen | Valine (Val851) backbone in PI3Kα | Hydrogen Bond Acceptor | nih.gov |
| Cyano (-CN) Substituent | Serine (Ser774), Aspartic Acid (Asp933) in PI3Kα | Hydrogen Bond Acceptor | nih.gov |
| Linker Amide Group | Target Protein | Hydrogen Bond Donor/Acceptor | nih.gov |
Hydrophobic Interactions and Pi-Stacking
Alongside hydrogen bonding, hydrophobic and pi-stacking interactions are fundamental to the binding affinity and activity of quinoline derivatives. The planar aromatic structure of the quinoline ring system is particularly conducive to these types of interactions.
In SAR studies of quinoline derivatives that reverse multidrug resistance, a key finding is the importance of the hydrophobic moiety. For high activity, the two aryl rings within this hydrophobic part of the molecule should deviate from a common plane. nih.gov This specific conformation enables them to interact effectively with hydrogen bond donors on the P-170 glycoprotein (P-gp) through what is described as pi-hydrogen-pi interactions. nih.gov
| Structural Feature | Type of Interaction | Key Finding | Reference |
| Aromatic Quinoline Core | Hydrophobic Interaction, Pi-Stacking | Forms favorable interactions within hydrophobic pockets of target proteins. | nih.govnih.gov |
| Two Aryl Rings in Hydrophobic Moiety | Pi-Hydrogen-Pi Interaction | Non-coplanar orientation of aryl rings enhances interaction with P-gp. | nih.gov |
| Spacing Element | Spatial Orientation | A minimum distance of 5 Å between the hydrophobic moiety and a basic nitrogen atom is crucial for high activity in certain derivatives. | nih.gov |
Comparative SAR Studies with Related Quinoline-Based Scaffolds
The SAR of this compound can be understood more broadly by comparing it with other quinoline-based scaffolds developed for various therapeutic targets, particularly in oncology. These studies reveal that while the quinoline core is a privileged structure, the nature and position of substituents are critical for determining potency and selectivity. researchgate.netnih.gov
For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a 4-anilinoquinoline nucleus is a common starting point. nih.gov A review of antitumor quinolines highlights that an aniline (B41778) group at the C-4 position, a cyano group at C-3, aminoacrylamide substituents at C-6, and alkoxy groups at C-7 are crucial for optimal activity. nih.gov This contrasts with the 3-alkoxy substitution of the parent compound of this article.
In the context of c-Met kinase inhibitors, a 4-phenoxyquinoline moiety is considered a fundamental pharmacophoric portion. nih.gov The linker connecting this to another aromatic group is also critical, with a "five atoms regulation" dictating the optimal distance between the two moieties. nih.gov
Other research has identified different key features. For 1,8-naphthyridine (B1210474) derivatives, which are structurally related to quinolines, an aminopyrrolidine group at C-7 and a carboxy group at C-3 are essential for cytotoxicity. nih.gov Studies on other quinoline derivatives have shown that a trifluoro-hydroxy-butanoate chain at the C-2 position can impart neurotoxic properties by blocking sodium channels. georgiasouthern.edu
The following table summarizes key SAR findings from different quinoline-based scaffolds, providing a comparative context.
| Quinoline Scaffold/Derivative Type | Key Substituents for Activity | Target/Application | Reference |
| 4-Anilinoquinoline | C-3: Cyano; C-4: Aniline; C-6: Aminoacrylamide; C-7: Alkoxy | Antitumor (EGFR inhibitors) | nih.govnih.gov |
| 4-Phenoxyquinoline | 4-Phenoxy group and a linker of five atoms | c-Met Kinase Inhibitors | nih.gov |
| 8-Chloro-2-ylmethyl quinoline | 2-trifluoro-hydroxy-butanoate chain | Neurotoxin (Sodium channel blocker) | georgiasouthern.edu |
| 1,8-Naphthyridine (Related Scaffold) | C-3: Carboxy; C-7: Aminopyrrolidine | Antitumor | nih.gov |
| General MDR Reversal Agents | Quinoline Nitrogen; Basic Nitrogen in side chain (e.g., piperazine) | P-glycoprotein Modulators | nih.gov |
These comparative studies underscore that the biological activity of a quinoline derivative is not determined by the quinoline ring alone but by a complex interplay of substituents at various positions, which dictate the molecule's ability to interact with specific biological targets through hydrogen bonding, hydrophobic, and stacking interactions.
Preclinical Evaluation and in Vitro Efficacy Studies of 3 Oxiran 2 Yl Methoxy Quinoline Compounds
In Vitro Cell Line Screening for Antiproliferative Activity
The initial screening of potential anticancer agents typically involves assessing their ability to inhibit the growth of various human cancer cell lines. While specific data on the antiproliferative activity of 3-[(oxiran-2-yl)methoxy]quinoline against a broad panel of cell lines such as HeLa, SKHep, MDA-MB-231, H1299, K562/ADM, HCT-15, and NCI-H322M is not extensively available in the public domain, studies on structurally related quinoline (B57606) and quinoxaline (B1680401) derivatives provide valuable insights into the potential of this class of compounds.
For instance, novel pyrrolo[3,2-f]quinoline derivatives have demonstrated significant cell growth inhibitory properties, particularly against leukemia cell lines in the National Cancer Institute (NCI) panel. nih.gov Similarly, hybrids of the tyrosine kinase inhibitor imatinib (B729) with quinoline have been synthesized and evaluated against the K562 chronic myelogenous leukemia cell line. mdpi.com One such hybrid, 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)-N1-(quinolin-4-yl)benzene-1,3-diamine, which notably lacks a substituent at the C-3 position of the quinoline ring, exhibited a significant reduction in cell viability. mdpi.com
Furthermore, quinoxaline derivatives, which are structurally related to quinolines and also feature an oxirane ring, have shown interesting antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32. nih.gov The presence of the oxirane ring is considered a key feature, as epoxides are a known class of cytotoxic agents. nih.gov These findings suggest that the quinoline scaffold combined with an oxirane moiety, as present in this compound, is a promising structural motif for developing new antiproliferative agents.
Table 1: Antiproliferative Activity of Selected Quinoline and Quinoxaline Derivatives
| Compound/Derivative Class | Cell Line(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| Pyrrolo[3,2-f]quinolines | NCI panel (leukemia) | Cell growth inhibitory properties | nih.gov |
| Imatinib-Quinoline Hybrids | K562 | Reduction in cell viability | mdpi.com |
| Oxiranyl-Quinoxaline Derivatives | SK-N-SH, IMR-32 | Antiproliferative activity | nih.gov |
In Vitro Assays for Specific Biological Mechanisms
Understanding the mechanism of action is crucial for the development of targeted therapies. For quinoline-based compounds, several biological mechanisms have been investigated, including DNA damage and enzyme inhibition.
The quinoline core is known for its ability to intercalate with DNA, potentially disrupting critical cellular processes like replication and transcription. The epoxide group, being an electrophilic moiety, can form covalent bonds with nucleophilic sites in various biomolecules, including DNA and proteins, leading to the formation of adducts. nih.gov For example, the N-hydroxylamine metabolites of certain heterocyclic amines containing a quinoline structure have been shown to form DNA adducts in cultured human mammary epithelial cells. nih.gov
Enzyme inhibition is another key mechanism for quinoline derivatives. Some have been identified as inhibitors of crucial enzymes in cancer progression, such as topoisomerase II. nih.gov For example, certain novel pyrrolo[3,2-f]quinoline derivatives can stimulate topoisomerase II poisoning at high concentrations, although this may not be their primary mechanism of action for cell growth inhibition. nih.gov Other quinoline-based compounds have been investigated as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov Additionally, pyridine-quinoline hybrids have been discovered as inhibitors of PIM-1 kinase, a protein kinase implicated in apoptosis and cell proliferation. nih.gov
Table 2: Investigated Biological Mechanisms of Quinoline Derivatives
| Mechanism | Compound Class/Derivative | Findings | Reference(s) |
|---|---|---|---|
| DNA Intercalation/Adduct Formation | 6-[(oxiran-2-yl)methoxy]quinoline (isomer) | Potential for DNA intercalation and covalent bonding | |
| 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline | Formation of DNA adducts in human mammary cells | nih.gov | |
| Topoisomerase II Inhibition | Pyrrolo[3,2-f]quinolines | Stimulation of topoisomerase II poisoning | nih.gov |
| P-glycoprotein Inhibition | 6-methoxy-2-arylquinolines | Inhibition of P-gp efflux pump | nih.gov |
| PIM-1 Kinase Inhibition | Pyridine-quinoline hybrids | Competitive and non-competitive inhibition | nih.gov |
Evaluation in Relevant Preclinical Models
In vivo studies using animal models are essential to evaluate the efficacy and safety of a drug candidate in a whole-organism setting. Quinoline-based compounds have a long history in the treatment of malaria, and new derivatives are continuously being evaluated for their antimalarial activity in preclinical models.
While specific in vivo antimalarial data for this compound was not found, related compounds have shown promise. For instance, novel 2-hydroxy-3-anilino-1,4-naphthoquinones, synthesized through an epoxide ring-opening reaction, have demonstrated significant parasitemia reduction and increased survival in in vivo models of malaria. nih.gov Similarly, hybrids of chloroquine (B1663885), a well-known quinoline antimalarial, with astemizole (B1665302) have shown potent in vivo antiplasmodial activity in mouse models of the disease. holzer-group.at These studies underscore the potential of quinoline-containing structures in the development of new antimalarial agents.
Table 3: Preclinical In Vivo Evaluation of Related Compounds for Antimalarial Activity
| Compound Class/Derivative | Preclinical Model | Key Findings | Reference(s) |
|---|---|---|---|
| 2-hydroxy-3-anilino-1,4-naphthoquinones | Not specified | Significant parasitemia reduction and increased survival | nih.gov |
| Chloroquine-astemizole hybrids | Mouse models of malaria | Potent in vivo antiplasmodial activity | holzer-group.at |
Pharmacokinetic Profiling in Preclinical Systems
The study of a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, is a fundamental component of preclinical evaluation. This profiling helps in understanding how the body processes a compound, which is critical for determining its potential for further development.
In vitro ADME studies, such as the assessment of metabolic stability in liver microsomes and plasma protein binding, are crucial early steps. For other complex molecules, these studies have been used to guide the optimization of pharmacokinetic profiles. For example, in the development of propargyl-linked antifolates, in vitro pharmacokinetic profiling in mouse liver microsomes helped identify metabolic vulnerabilities and guide chemical modifications to improve the compound's stability and intrinsic clearance rates. nih.gov
Future Directions and Research Perspectives
Design and Synthesis of Novel, Potent 3-[(oxiran-2-yl)methoxy]quinoline Analogues
The future of drug discovery in this area hinges on the rational design and synthesis of new analogs with improved efficacy and selectivity. nih.gov Polysubstituted quinolines, for instance, often exhibit enhanced biological activity due to increased target specificity and potency. researchgate.net The core structure of this compound offers a versatile scaffold for modification. Strategic alterations to the quinoline (B57606) ring and the oxirane moiety can lead to compounds with optimized pharmacological profiles.
Several synthetic strategies can be employed to generate a diverse library of analogs. Classical methods like the Combes, Skraup, and Friedlander syntheses provide robust pathways to the quinoline core, which can then be further functionalized. researchgate.netfrontiersin.org For example, introducing different substituents at various positions on the quinoline ring can modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets. frontiersin.org Furthermore, modifications to the oxirane ring or the methoxy (B1213986) linker could influence the compound's reactivity and metabolic stability.
A key aspect of this research will be the establishment of clear structure-activity relationships (SAR). By systematically altering the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features required for optimal performance. nih.govnih.gov This iterative process of design, synthesis, and testing is fundamental to the development of next-generation therapeutic agents.
Elucidation of Undiscovered Molecular Targets and Signaling Pathways
While some molecular targets of quinoline derivatives have been identified, a vast landscape of potential interactions remains to be explored. Quinoline-based compounds are known to interact with a wide range of biological targets, including enzymes and receptors, making them a rich source for drug design. researchgate.net Advanced research is needed to uncover the specific molecular targets of this compound and its analogs and to delineate the signaling pathways they modulate.
Techniques such as affinity chromatography, and computational target prediction can be employed to identify direct binding partners. Once potential targets are identified, further validation through biochemical and cellular assays is crucial. Understanding the downstream effects of target engagement on cellular signaling cascades will provide a more complete picture of the compound's mechanism of action. This knowledge is not only academically valuable but also essential for predicting potential on-target and off-target effects in a clinical setting.
Development of Prodrug Strategies or Targeted Delivery Systems
A significant hurdle in the clinical translation of many promising compounds is their suboptimal pharmacokinetic properties, such as poor solubility, limited bioavailability, or rapid metabolism. mdpi.com Prodrug strategies offer a viable solution to overcome these challenges. By chemically modifying the parent drug into an inactive form that is converted to the active compound in the body, it is possible to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For quinoline-based compounds, N-alkoxyquinoline prodrugs have been explored, which can release the active quinoline drug upon one-electron reduction. rsc.org
Targeted delivery systems represent another promising avenue. Encapsulating the drug in nanoparticles, liposomes, or other carriers can protect it from premature degradation, enhance its solubility, and facilitate its delivery to specific tissues or cells. mdpi.com This approach can increase the therapeutic index of the drug by maximizing its concentration at the site of action while minimizing exposure to healthy tissues, thereby reducing potential side effects.
Exploration of Synergistic Effects with Established Therapeutic Agents
Combining therapeutic agents with different mechanisms of action is a well-established strategy to enhance efficacy, overcome drug resistance, and reduce dosages. The unique structural and functional properties of this compound and its derivatives make them attractive candidates for combination therapies. neliti.com
For instance, in the context of infectious diseases, combining a novel quinoline derivative with an existing antibiotic like ciprofloxacin (B1669076) has been shown to produce a synergistic effect. researchgate.netrsc.org Similarly, in cancer therapy, combining a targeted agent with a traditional chemotherapeutic drug can lead to improved outcomes. Future studies should systematically investigate the synergistic potential of this compound analogs with a wide range of established drugs across different disease areas. This could unveil powerful new treatment regimens with improved therapeutic windows.
Application of Advanced Omics Technologies in Mechanism Studies
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand the complex biological effects of chemical compounds. frontiersin.orgnih.gov These powerful tools provide a global view of the changes occurring within a cell or organism upon drug treatment, offering unbiased insights into the mechanism of action. nih.gov
Translational Research Considerations for Lead Optimization
The ultimate goal of drug discovery is to develop safe and effective therapies for human diseases. The process of translating a promising lead compound from the laboratory to the clinic is a complex and challenging endeavor. mdpi.com Lead optimization is a critical step in this process, involving the refinement of the chemical structure to improve its drug-like properties. researchgate.net
Key considerations for the translational research of this compound analogs include optimizing their potency, selectivity, and pharmacokinetic profiles. In silico modeling and computational tools can aid in the rational design of improved compounds. researchgate.net Rigorous preclinical testing in relevant animal models is essential to evaluate the efficacy and safety of lead candidates before they can be considered for human clinical trials. Furthermore, developing robust biomarkers to monitor the drug's activity and potential toxicity will be crucial for successful clinical development.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-[(oxiran-2-yl)methoxy]quinoline, and how are epoxide intermediates utilized?
- The synthesis often involves epoxide ring-opening reactions or coupling of quinoline precursors with epoxide-containing reagents. For example, oxiran-2-ylmethoxy groups can be introduced via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key intermediates like 5-[(oxiran-2-yl)methoxy]quinoline (CAS 455310-36-8) are synthesized under anhydrous conditions using reagents such as propargyl alcohol or alkyl halides, followed by purification via column chromatography .
Q. How is the structural integrity of this compound confirmed experimentally?
- Characterization relies on ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy and epoxide groups) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is used for absolute configuration determination in crystalline derivatives, as demonstrated in similar quinoline-epoxide systems .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- The compound’s epoxide group may pose acute toxicity risks (Category 4 for oral/dermal/inhalation hazards). Use fume hoods , nitrile gloves , and eye protection . In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can regioselectivity challenges in epoxide ring-opening reactions be addressed during derivatization?
- Regioselectivity depends on reaction conditions:
- Acidic conditions favor nucleophilic attack at the more substituted oxiran carbon.
- Basic conditions promote attack at the less hindered position.
Computational tools (e.g., DFT calculations) predict transition-state energies to optimize selectivity .
Q. What strategies improve yield in multi-step syntheses of this compound derivatives?
- Orthogonal protection : Temporarily block reactive sites (e.g., methoxy or amino groups) using tert-butyldimethylsilyl (TBS) or benzyl (Bn) groups during epoxide functionalization .
- Continuous flow reactors enhance reproducibility and reduce side reactions in oxidation/reduction steps .
Q. How do structural modifications (e.g., substituent position) influence the compound’s biological activity?
- Methoxy groups at specific quinoline positions (e.g., 6- or 7-) enhance binding to enzymes like topoisomerases.
- Epoxide rings enable covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins, as shown in anticancer studies of analogous quinoline-epoxide hybrids .
Q. What computational methods are used to model interactions between this compound and biological targets?
- Molecular docking (AutoDock, Schrödinger) predicts binding modes to receptors like kinase domains.
- MD simulations assess stability of ligand-protein complexes over time, highlighting critical hydrogen bonds or hydrophobic interactions .
Data Contradiction Analysis
Q. How can conflicting reports about the reactivity of the epoxide group be resolved?
- Discrepancies in reaction outcomes (e.g., hydrolysis vs. nucleophilic substitution) may arise from solvent polarity or catalyst choice. Systematic solvent screening (e.g., DMF for polar vs. toluene for nonpolar conditions) and kinetic studies can clarify dominant pathways .
Methodological Tables
| Reaction Type | Key Reagents/Conditions | Application Example | Reference |
|---|---|---|---|
| Epoxide ring-opening | H₂O (acidic), NH₃ (basic) | Synthesis of diol or amino derivatives | |
| Nucleophilic substitution | Propargyl bromide, K₂CO₃, DMF | Alkynyl-quinoline hybrids | |
| Oxidation | m-CPBA, CH₂Cl₂ | Epoxidation of allyl ether precursors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
